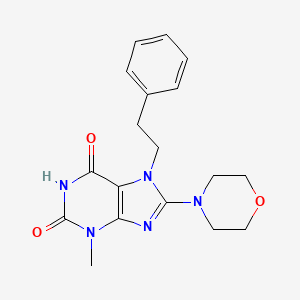
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a purine ring system substituted with various functional groups, including a methyl group, a morpholino group, and a phenethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. One common synthetic route includes the following steps:
Formation of the Purine Core: : The purine ring is constructed using a series of reactions starting from simple precursors like formamide and urea.
Introduction of the Methyl Group: : The methyl group is introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Morpholino Group: : The morpholino group is introduced through nucleophilic substitution reactions, using morpholine as the nucleophile.
Attachment of the Phenethyl Group: : The phenethyl group is introduced through a coupling reaction, often using reagents like phenethyl bromide and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Halides (e.g., bromides, iodides), amines, and strong bases.
Major Products Formed
Oxidation: : Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: : Reduced derivatives, often resulting in the removal of oxygen-containing functional groups.
Substitution: : Substituted derivatives, where different functional groups replace the original substituents.
科学的研究の応用
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context and the molecular targets involved.
類似化合物との比較
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione can be compared to other purine derivatives, such as:
Theophylline: : Another purine derivative with similar structural features but different functional groups.
Caffeine: : A well-known purine alkaloid with stimulant properties.
Morpholino derivatives: : Other compounds containing the morpholino group but with different core structures.
These compounds share some similarities in their purine core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-21-15-14(16(24)20-18(21)25)23(8-7-13-5-3-2-4-6-13)17(19-15)22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSVATZPQIKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














